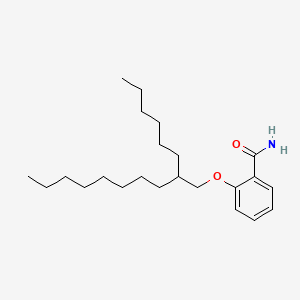

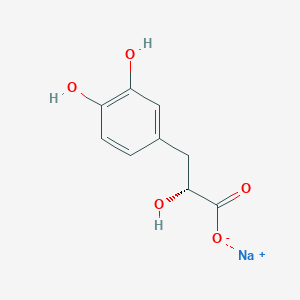

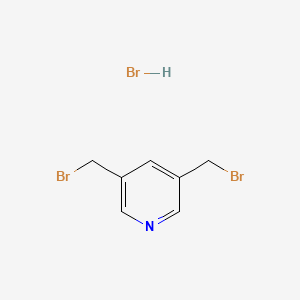

![molecular formula C12H16INO B1343335 4-[2-(4-Iodophenyl)ethyl]morpholine CAS No. 100839-46-1](/img/structure/B1343335.png)

4-[2-(4-Iodophenyl)ethyl]morpholine

説明

4-[2-(4-Iodophenyl)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a versatile heterocycle used extensively in organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities. The iodophenyl group attached to the morpholine ring through an ethyl linker suggests potential applications in areas such as materials science, pharmacology, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various synthetic routes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was accomplished from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, indicating that similar strategies could be applied to synthesize 4-[2-(4-Iodophenyl)ethyl]morpholine . Another relevant synthesis involves the preparation of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone, which could be adapted for the iodophenyl analogue . These methods highlight the use of halogenated precursors and nucleophilic substitution reactions as key steps in the synthesis of morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined, revealing dihedral angles between the aromatic rings and the morpholine moiety . This suggests that the structure of 4-[2-(4-Iodophenyl)ethyl]morpholine could also be characterized to determine the orientation of the iodophenyl group relative to the morpholine ring.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The presence of the iodophenyl group in 4-[2-(4-Iodophenyl)ethyl]morpholine could make it a suitable candidate for further functionalization through cross-coupling reactions, given the reactivity of the iodine atom. Additionally, the morpholine ring itself can be involved in reactions such as alkylation, acylation, and complexation with metals 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. For instance, the introduction of an iodophenyl group could affect the compound's polarity and its ability to form intermolecular interactions. The semiconductor nature and nonlinear optical activities of some iodoplumbate morpholine derivatives suggest that 4-[2-(4-Iodophenyl)ethyl]morpholine may also exhibit interesting electronic properties .

科学的研究の応用

Synthesis and Characterization

Compounds structurally related to "4-[2-(4-Iodophenyl)ethyl]morpholine" have been synthesized and characterized, showing applications in organic chemistry for the development of novel molecules. For instance, a derivative was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies. This process demonstrates the compound's utility in creating structurally complex molecules with potential applications in material science and pharmaceutical chemistry (Mamatha S.V et al., 2019).

Biological Activity

Related compounds have shown remarkable biological activities, such as antibacterial, antioxidant, and anti-TB properties. For example, a synthesized derivative exhibited significant anti-TB activity and superior antimicrobial properties, highlighting its potential in developing new therapeutic agents for treating infectious diseases (Mamatha S.V et al., 2019).

Chemical Reactions and Mechanisms

The compounds related to "4-[2-(4-Iodophenyl)ethyl]morpholine" have been used in various chemical reactions, demonstrating their versatility in organic synthesis. For instance, water-mediated three-component Wittig–SNAr reactions have been developed using these compounds as intermediates, offering a novel approach to creating complex molecules with high stereoselectivity and yield. This showcases their application in designing and synthesizing molecules for chemical research and drug development (Zian Xu et al., 2015).

Material Science Applications

Some derivatives of "4-[2-(4-Iodophenyl)ethyl]morpholine" have been explored for their potential in materials science, such as in the synthesis of complex polymeric structures. Hybrid polymeric iodoplumbates constructed from morpholine and its derivatives demonstrate applications in constructing new materials with semiconductor properties and nonlinear optical activities. These compounds' ability to form inclusion complexes suggests their utility in developing advanced materials with specific electronic and optical properties (Hao‐Hong Li et al., 2010).

特性

IUPAC Name |

4-[2-(4-iodophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNWDQHNXHTDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Iodophenyl)ethyl]morpholine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

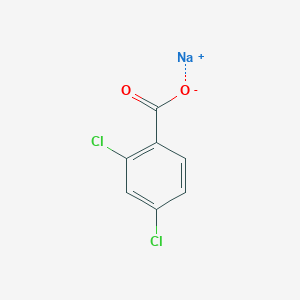

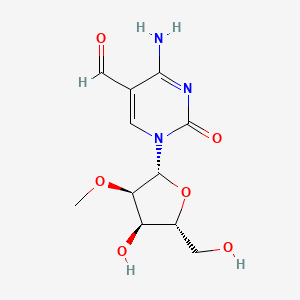

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)